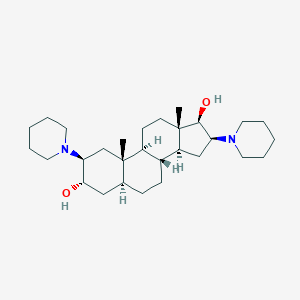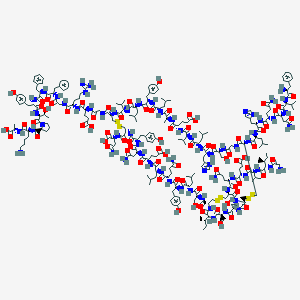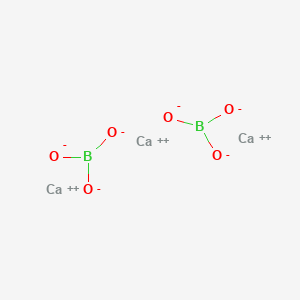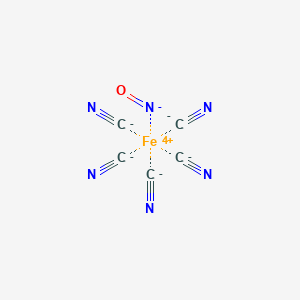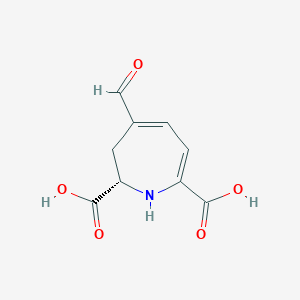
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid, also known as FDA, is a cyclic amino acid derivative that has been studied for its potential use in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Ring Synthesis
A study by Zhu, Zhao, and Wang (2015) demonstrates a new strategy to construct 2,3-dihydro-1H-azepine heterocyclic rings, utilizing tertiary enamides that contain a formyl group. This method is highly efficient and scalable, offering a range of derivative yields. It highlights the potential of (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid in synthesizing diverse heterocyclic compounds under mild conditions (Zhu, Zhao, & Wang, 2015).
Ring Expansion and Contraction
Yamaguchi et al. (1997) explored ring expansion in derivatives of dihydrofuran, leading to the formation of compounds like 4,7-dihydro-6-methyloxepin-2,3-dicarboxylic anhydride. This research indicates the potential for manipulating the ring structures of compounds related to (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid (Yamaguchi et al., 1997).
Synthesis of Azepine Derivatives
Masaki, Fukui, and Kita (1977) presented a method for synthesizing 2-alkoxy-3H-azepines, indicating the versatility of azepine compounds, which are structurally related to (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid, in chemical synthesis (Masaki, Fukui, & Kita, 1977).
Eigenschaften
CAS-Nummer |
12624-18-9 |
|---|---|
Produktname |
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
SRDYVCBFNUJKKW-ZETCQYMHSA-N |
Isomerische SMILES |
C1[C@H](NC(=CC=C1C=O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



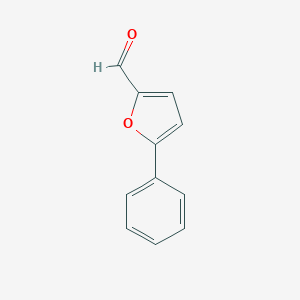
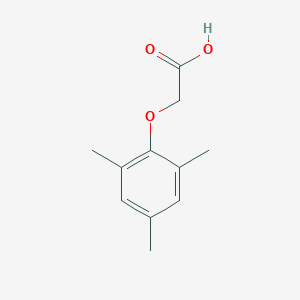
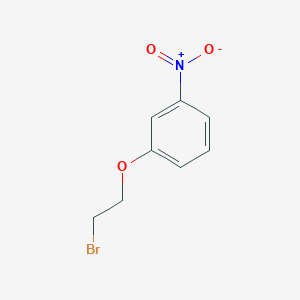

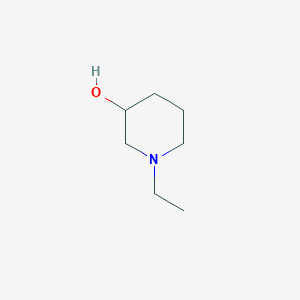
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
